N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Overview
Description
“N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide” is a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a cyclopropyl group (a three-membered carbon ring), and an oxalamide group (a type of amide). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanophenyl group could be introduced via a cyanation reaction . The cyclopropyl group might be formed through a cyclopropanation reaction . The oxalamide group could potentially be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl group would introduce strain into the molecule, as three-membered rings are associated with angle strain .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The cyanophenyl group could undergo reactions typical of nitriles, such as hydrolysis or reduction . The cyclopropyl group might participate in ring-opening reactions . The oxalamide group could undergo reactions typical of amides, such as hydrolysis or aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitrile groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Skeletons
The compound is used in the synthesis of heterocyclic skeletons. Specifically, it reacts with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, to give different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Potential Action on the Central Nervous System
The compound has been used to prepare similar benzannelated eight-member heterocycles from the easily available N - (2-cyanophenyl)benzimidoyl chloride to examine their potential action on the central nervous system .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Future Directions
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-7-10-3-1-2-4-11(10)17-13(20)12(19)16-8-14(9-18)5-6-14/h1-4,18H,5-6,8-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLVRJCAFHFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide |
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